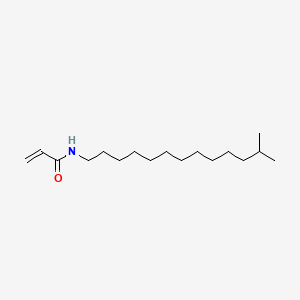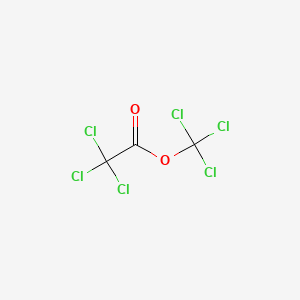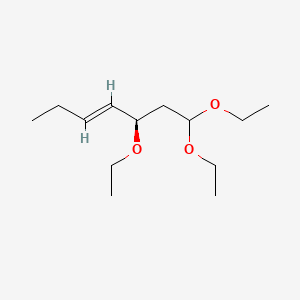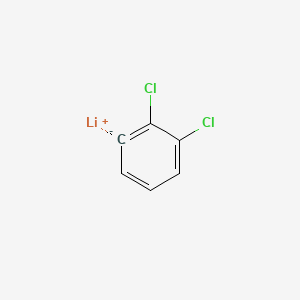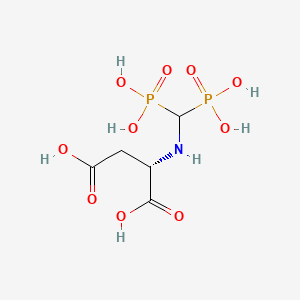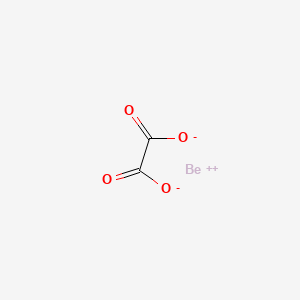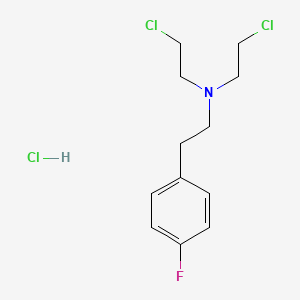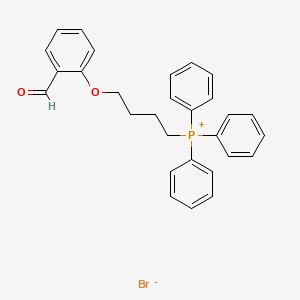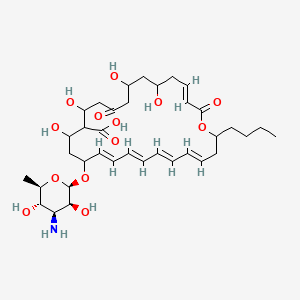
Arenomycin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arenomycin B is a polyenic antibiotic produced by certain species of the genus Streptomyces It is known for its potent antifungal properties and is part of a larger family of polyene antibiotics, which are characterized by their multiple conjugated double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arenomycin B is typically isolated from cultures of Streptomyces species. The production involves cultivating the bacteria in a nutrient-rich medium, followed by extraction and purification processes. The specific conditions for the synthesis include maintaining an optimal temperature and pH to maximize the yield of this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The Streptomyces cultures are grown in bioreactors, where conditions such as aeration, agitation, and nutrient supply are carefully controlled. After fermentation, the compound is extracted using organic solvents and purified through chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Arenomycin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the polyene chain, potentially affecting the compound’s antifungal properties.
Substitution: this compound can participate in substitution reactions where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Arenomycin B has a wide range of scientific research applications:
Chemistry: Used as a model compound to study polyene antibiotics and their chemical properties.
Biology: Investigated for its role in microbial interactions and its effects on fungal cell membranes.
Medicine: Explored for its potential as an antifungal agent in treating infections caused by resistant fungal strains.
Industry: Utilized in the development of new antifungal formulations and as a reference standard in quality control processes.
Wirkmechanismus
Arenomycin B exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets include ergosterol and other sterols in the fungal membrane, and the pathways involved are those related to membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Nystatin: Another polyene antibiotic with similar antifungal properties.
Amphotericin B: Known for its broad-spectrum antifungal activity.
Candicidin: A polyene antibiotic with a similar mechanism of action.
Comparison: Arenomycin B is unique in its specific binding affinity and spectrum of activity. Compared to Nystatin and Amphotericin B, this compound may have different pharmacokinetic properties and toxicity profiles. Its uniqueness lies in its specific structural features and the particular species of Streptomyces that produce it.
Eigenschaften
CAS-Nummer |
51449-09-3 |
|---|---|
Molekularformel |
C36H55NO13 |
Molekulargewicht |
709.8 g/mol |
IUPAC-Name |
(3E,17E,19E,21E,23E)-16-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-26-butyl-6,8,12,14-tetrahydroxy-2,10-dioxo-1-oxacyclohexacosa-3,17,19,21,23-pentaene-13-carboxylic acid |
InChI |
InChI=1S/C36H55NO13/c1-3-4-14-26-15-10-8-6-5-7-9-11-16-27(50-36-34(45)32(37)33(44)22(2)48-36)21-29(42)31(35(46)47)28(41)20-25(40)19-24(39)18-23(38)13-12-17-30(43)49-26/h5-12,16-17,22-24,26-29,31-34,36,38-39,41-42,44-45H,3-4,13-15,18-21,37H2,1-2H3,(H,46,47)/b6-5+,9-7+,10-8+,16-11+,17-12+/t22-,23?,24?,26?,27?,28?,29?,31?,32+,33-,34+,36+/m1/s1 |
InChI-Schlüssel |
MSOPDTBFLIZROC-IJIQPUFTSA-N |
Isomerische SMILES |
CCCCC1C/C=C/C=C/C=C/C=C/C(CC(C(C(CC(=O)CC(CC(C/C=C/C(=O)O1)O)O)O)C(=O)O)O)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)C)O)N)O |
Kanonische SMILES |
CCCCC1CC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(CC(CC=CC(=O)O1)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


